Cas no 106054-18-6 (D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-)
![D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]- structure](https://it.kuujia.com/scimg/cas/106054-18-6x500.png)
106054-18-6 structure
Nome del prodotto:D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- Validoxylamine G
- 1-(hydroxymethyl)-5-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol
- D-epi-Inositol, 3,4-dideoxy-2-C-(hydroxymethyl)-4-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1alpha,4alpha,5beta,6alpha))-
- 3,4-Dideoxy-2-C-hydroxymethyl-4-[[(1S)-4β,5α,6β-trihydroxy-3-hydroxymethyl-2-cyclohexen-1β-yl]amino]-D-epi-inositol
- DTXSID20909884
- SCHEMBL5158027
- CHEBI:222391
- 106054-18-6
- RZSPTXNJXPJAAB-UHFFFAOYSA-N
- 1-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,4-tetrol
- (+)-Validoxylamine G
-
- Inchi: InChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2
- Chiave InChI: RZSPTXNJXPJAAB-UHFFFAOYSA-N
- Sorrisi: OCC1=CC(NC2CC(O)(CO)C(O)C(O)C2O)C(O)C(O)C1O
Proprietà calcolate
- Massa esatta: 351.15295
- Massa monoisotopica: 351.153
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 194Ų
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -5.2
Proprietà sperimentali
- Densità: 1.71
- Punto di ebollizione: 619.5°Cat760mmHg
- Punto di infiammabilità: 226.3°C
- Indice di rifrazione: 1.705
- PSA: 194.1
D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]- Letteratura correlata
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
106054-18-6 (D-epi-Inositol,3,4-dideoxy-2-C-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-) Prodotti correlati
- 1932311-86-8(tert-butyl (1R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate)
- 1504834-96-1(3-amino-3-(2-methylquinolin-4-yl)propanoic acid)
- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)
- 2112641-54-8(2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile)
- 186748-52-7(methyl 2-(4-bromo-2,6-dimethylphenyl)acetate)
- 1243460-70-9(4-Hydroxy-3-(trifluoromethyl)benzamide)
- 76646-52-1(2-(2-Phenylpyrimidin-5-yl)benzoic acid)
- 2229464-74-6(1-(3-nitro-1H-pyrazol-4-yl)propan-2-one)
- 2228919-47-7(1-methyl-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxylic acid)
- 1807035-56-8(Methyl 2-cyano-5-(trifluoromethyl)isonicotinate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
